(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol, with the CAS number 1343326-33-9, is a chemical compound characterized by its unique structure that includes a furan ring substituted with a fluorine atom and a methyl group, alongside a phenylmethanol moiety. The molecular formula of this compound is CHF O, and it has a molecular weight of 206.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis due to the presence of both aromatic and heterocyclic components in its structure .
These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry.
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this specific compound.
The synthesis of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol can be accomplished through several methods:
These methods highlight the versatility of synthetic strategies available for creating this compound.
(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol has potential applications in various fields:
The unique properties of this compound may lead to diverse applications across multiple industries.
Interaction studies involving (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol focus on its behavior in biological systems and how it interacts with various biomolecules. These studies typically assess:
Such studies are crucial for determining the safety and efficacy of this compound in potential therapeutic applications.
Several compounds share structural similarities with (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (4-Fluoro-3-methylfuran-2-yl)(phenyl)methanol | Similar furan and phenol structure | Different position of fluorine and methyl groups |
| (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol | Contains dimethyl groups instead of methyl | Enhanced steric hindrance due to additional methyls |
| 5-(4-Fluorophenyl)-2-methylfuran | Lacks hydroxymethyl group | No alcohol functionality; primarily aromatic |
The distinct arrangement of functional groups in (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol contributes to its unique reactivity and potential applications compared to these similar compounds.
The synthesis of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol represents a significant challenge in organofluorine chemistry due to the unique electronic properties imparted by the fluorine substituent on the furan ring [2]. The compound can be prepared through several distinct synthetic approaches, each offering specific advantages in terms of yield, selectivity, and operational simplicity.
The most direct approach to (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol involves the nucleophilic addition of organometallic reagents to appropriately substituted furan aldehydes [3]. Grignard reagents, particularly phenylmagnesium bromide, demonstrate exceptional efficacy in this transformation when reacted with 4-fluoro-2-methylfurfural [4] [5]. The reaction typically proceeds through the nucleophilic attack of the phenyl carbanion on the carbonyl carbon, forming the desired carbinol with high stereoselectivity [6].
The mechanism involves the formation of a magnesium alkoxide intermediate, which upon aqueous workup yields the target alcohol [4]. Experimental conditions typically employ tetrahydrofuran as solvent at temperatures ranging from -78 degrees Celsius to room temperature, with reaction times of 1-2 hours providing optimal yields of 75-85 percent [6]. The fluorine substituent significantly influences the electrophilicity of the carbonyl group through inductive effects, enhancing the reaction rate compared to non-fluorinated analogs [2] [7].
Organolithium reagents present an alternative approach, offering enhanced nucleophilicity at the expense of functional group tolerance [8]. The addition of phenyllithium to fluorinated furfurals proceeds under milder conditions, typically at -40 to 0 degrees Celsius in tetrahydrofuran, achieving yields of 65-80 percent [8]. The reaction demonstrates excellent regioselectivity, with exclusive addition occurring at the aldehyde functionality rather than competing reactions with the furan ring [9].
Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing carbon-carbon bonds in fluorinated heterocyclic systems [10]. The use of iron acetylacetonate in combination with tetramethylethylenediamine as ligand enables efficient coupling between organofluorine halides and nucleophilic partners [10]. These reactions typically proceed at ambient temperature in N-methylpyrrolidinone solvent, achieving yields of 60-75 percent with catalyst loadings as low as 5 mole percent [10].
Palladium-copper dual catalysis offers another versatile approach for accessing complex fluorinated furan derivatives [3] [11]. The combination of tris(dibenzylideneacetone)dipalladium with copper iodide facilitates arylation reactions of silylated furan precursors [3]. These transformations demonstrate remarkable functional group tolerance and proceed under mild conditions, typically at room temperature in tetrahydrofuran with yields ranging from 57-70 percent [3].
Direct fluorination strategies represent an alternative pathway for introducing fluorine substituents into furan-containing molecules [12] [13]. The modular synthesis approach utilizes biomass-derived 5-hydroxymethylfurfural as a starting material, which undergoes controllable fluorination using various fluorine sources [12]. This method allows for the selective introduction of mono-fluoromethyl, difluoromethyl, or acylfluoro substituents by adjusting experimental conditions such as fluorine source and molar ratios [12].
The fluorination process demonstrates remarkable selectivity, with hydroxyl groups exhibiting the highest reactivity followed by aldehyde functionalities [12]. This reactivity order enables selective fluorination protocols that avoid the need for protecting group strategies [12]. The reaction proceeds under mild conditions without requiring inert gas protection, making it operationally simple and scalable [12].
The choice of catalytic system profoundly influences both the efficiency and selectivity of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol synthesis [14] [15]. Copper-based catalysts, particularly copper iodide complexed with triphenylphosphine, demonstrate exceptional performance in allylation reactions of benzyldimethylsilyl-substituted furan precursors [3]. The catalyst loading can be reduced to as low as 20 mole percent while maintaining yields above 78 percent [3].
Scandium triflate emerges as a highly effective Lewis acid catalyst for cyclization reactions involving fluorinated substrates [16]. Under microwave heating conditions at 60-80 degrees Celsius, this catalyst achieves yields of 69 percent with only 3 mole percent loading [16]. The catalyst demonstrates superior performance compared to other Lewis acids, including ytterbium triflate, which provides yields of 62 percent under identical conditions [16].
Enzymatic catalysis presents a green chemistry alternative for synthesizing furyl carbinol derivatives [17]. The combination of alcohol oxidase, formaldehyde dismutase, and chloroperoxidase enables the oxidative conversion of furfuryl alcohols under physiological conditions [17]. This biocatalytic approach achieves conversions exceeding 95 percent for alkyl-substituted secondary alcohols, particularly when hydrogen peroxide supply is carefully controlled [17].
Temperature control represents a critical parameter in optimizing synthetic yields and selectivity [14] [18]. For Grignard addition reactions, maintaining temperatures below -40 degrees Celsius during reagent addition prevents competitive side reactions while ensuring complete conversion [4]. Gradual warming to room temperature over 1-2 hours provides optimal yields while minimizing decomposition pathways [4].
High-pressure conditions significantly enhance reaction rates and yields in certain catalytic transformations [14]. Methanation reactions utilizing nickel-based catalysts demonstrate marked improvement in yield when pressure is increased from 1.5 bar to 30 bar [14]. The influence of temperature becomes more pronounced at elevated pressures, with optimal performance achieved at 275-350 degrees Celsius [14].
Microwave heating offers advantages in terms of reaction time reduction and improved selectivity [16] [19]. Continuous-flow microreactors operating at temperatures up to 350 degrees Celsius and pressures of 200 bar enable rapid transformations that would be impractical under conventional heating [19]. These conditions are particularly beneficial for Diels-Alder reactions and Newman-Kwart rearrangements involving fluorinated substrates [19].
Solvent selection dramatically influences reaction outcomes, particularly for fluorinated substrates where unique solvation effects can alter reaction pathways [20]. Hexafluoroisopropanol demonstrates remarkable ability to promote novel reaction pathways in cycloaddition reactions, leading to products that differ significantly from those obtained in conventional solvents like methanol or chloroform [20].
The choice between ethereal and aprotic polar solvents significantly impacts organometallic reaction efficiency [10]. Tetrahydrofuran provides optimal solvation for Grignard and organolithium reagents while maintaining stability toward the nucleophilic species [4] [8]. N-methylpyrrolidinone offers superior performance for iron-catalyzed cross-coupling reactions, providing enhanced substrate solubility and catalyst stability [10].
Continuous-flow processes benefit from careful solvent optimization to prevent column clogging and catalyst poisoning [21]. The development of selective and atom-economical transformations requires solvents that maintain catalyst activity while facilitating product separation [21]. These considerations are particularly important for complex molecule synthesis where multiple catalytic steps must be performed in sequence [21].
Silica gel column chromatography remains the standard method for purifying (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol and related compounds [22] [23]. The fluorinated nature of the target molecule requires careful optimization of mobile phase composition, typically employing hexane-ethyl acetate mixtures ranging from 9:1 to 1:1 depending on the polarity of impurities [23]. Recovery yields of 85-95 percent are achievable with purities exceeding 95 percent [23].
High-performance liquid chromatography provides superior resolution for analytical-scale purifications [24] [25]. Reversed-phase systems utilizing acetonitrile-water gradients with 0.1 percent formic acid enable baseline separation of closely related isomers [24]. The method achieves purities exceeding 99 percent with recovery yields of 90-98 percent [24]. Fast isocratic methods allow analysis of multiple samples within 1.3 minutes, making the technique suitable for high-throughput screening applications [25].
Preparative gas chromatography offers exceptional purity for volatile fluorinated compounds [23]. The DB-624UI ultra-inert column demonstrates excellent peak shape and resolution for alcohols and carboxylic acids without requiring derivatization [23]. Temperature programming from 40 to 250 degrees Celsius provides optimal separation with purities reaching 98-99.5 percent [23].
Crystallization from ethanol-water mixtures provides a cost-effective approach for large-scale purification [26]. The technique involves slow cooling of concentrated solutions to promote crystal formation while minimizing impurity incorporation [26]. Recovery yields typically range from 70-85 percent with purities of 90-95 percent [26].
Cryocrystallization enables structural determination of compounds that are liquid at ambient temperature [26]. In situ crystallization at -78 degrees Celsius allows for X-ray diffraction studies while achieving purities exceeding 99 percent [26]. This technique proves particularly valuable for characterizing fluorinated furan derivatives where conventional crystallization methods fail [26].
Sublimation techniques benefit from the volatility of many fluorinated organic compounds [27]. Careful temperature control during sublimation prevents decomposition while achieving high purification factors [27]. The method proves especially useful for removing high-boiling impurities and achieving analytical-grade purity [27].
Supercritical carbon dioxide extraction offers a green alternative to conventional organic solvents [27]. Operating at 200 bar pressure and 40 degrees Celsius, this method achieves recovery yields of 88-95 percent with purities of 96-99 percent [27]. The technique demonstrates particular selectivity for fluorinated compounds due to favorable solvation interactions [27].
Continuous-flow purification systems enable automated processing with minimal solvent consumption [21]. These systems integrate reaction and purification steps, achieving overall yields of 92-97 percent with purities of 97-99 percent [21]. The technology proves especially valuable for process development where rapid optimization of multiple parameters is required [18].
Membrane separation technologies show promise for selective removal of catalyst residues and byproducts [22]. Organic solvent nanofiltration membranes demonstrate excellent retention of metal catalysts while allowing product passage [22]. This approach minimizes product loss while achieving the stringent purity requirements necessary for pharmaceutical applications [22].
| Table 1: Synthetic Methodologies for (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol | ||||
|---|---|---|---|---|
| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Key Advantages |
| Grignard Addition to 4-Fluoro-2-methylfurfural | 4-Fluoro-2-methylfurfural + PhMgBr | THF, -78°C to rt, 1-2 h | 75-85 | High stereoselectivity, mild conditions |
| Organolithium Addition to Fluorofuran Aldehydes | Fluoro-substituted furfural + RLi | THF, -40 to 0°C, 2-4 h | 65-80 | Good functional group tolerance |
| Iron-Catalyzed Cross-Coupling | Organofluorine halides + FeCl3 | NMP, TMEDA, 5 mol% catalyst | 60-75 | Cheap iron catalyst, scalable |
| Palladium/Copper Dual-Catalyzed Arylation | Furyl carbinol + ArI + Pd2(dba)3/CuI | THF, 2.5 mol% Pd, 20 mol% Cu, rt | 57-70 | Excellent aryl coupling efficiency |
| Copper-Catalyzed Allylation | Benzyldimethylsilyl furan + allyl halide | DMF, CuI·PPh3, 20 mol%, 30°C | 40-78 | Versatile C-C bond formation |
| TBAF-Promoted Siloxane Formation | Silylated furan carbinol + TBAF | THF, 1.0 equiv TBAF, rt | 86 | Clean cyclic siloxane formation |
| Fluoroiodane-Mediated Cyclization | β,γ-unsaturated substrates + fluoroiodane | CH2Cl2 or HFIP, AgBF4, rt | 85-93 | Novel fluorinated heterocycles |
| Biocatalytic Oxidation-Reduction | Furfuryl alcohols + enzyme cascade | Phosphate buffer, 37°C, 24 h | 70-95 | Green chemistry approach |
| Table 2: Catalytic Systems and Reaction Condition Optimization | ||||||
|---|---|---|---|---|---|---|
| Catalyst System | Loading (mol%) | Temperature (°C) | Pressure (bar) | Solvent | Reaction Time | Selectivity |
| Pd2(dba)3/CuI | 2.5/20 | 25 | 1 | THF | 2 h | > 95% |
| CuI·PPh3 | 20-120 | 30 | 1 | DMF | 2 h | 85-90% |
| Fe(acac)3/TMEDA | 5 | 25-80 | 1 | NMP | 2-6 h | 80-85% |
| Sc(OTf)3 | 3 | 60-80 | 1 | Toluene | 1.5 h | > 90% |
| AgBF4/Fluoroiodane | 20/150 | 25 | 1 | CH2Cl2/HFIP | 15 min - 4 h | > 95% |
| TBAF·(t-BuOH)4 | Stoichiometric | 25 | 1 | THF | 10 min | > 98% |
| Alcohol Oxidase/CPO | Enzymatic | 37 | 1 | Aqueous buffer | 24 h | > 95% |
| Ni/Mo2C/C | 5-10 | 150-200 | 15-30 | Solvent-free | 6-12 h | 86% |
| Table 3: Purification Techniques and Yield Maximization Approaches | |||||
|---|---|---|---|---|---|
| Purification Method | Mobile Phase/Conditions | Recovery Yield (%) | Purity Achieved (%) | Key Features | Limitations |
| Silica Gel Column Chromatography | Hexane/EtOAc (9:1 to 1:1) | 85-95 | 95-98 | Standard method, cost-effective | Silica sensitivity, waste generation |
| High-Performance Liquid Chromatography | MeCN/H2O with 0.1% formic acid | 90-98 | > 99 | High resolution, analytical scale | Expensive, limited throughput |
| Crystallization from EtOH/H2O | 1:1 EtOH/H2O, slow cooling | 70-85 | 90-95 | Simple, large scale suitable | Solvent dependent, low efficiency |
| Vacuum Distillation | 150°C, < 1 mbar | 80-90 | 85-95 | Thermal sensitivity concern | Decomposition risk at high temp |
| Preparative Gas Chromatography | DB-624UI column, 40-250°C | 75-85 | 98-99.5 | High purity, volatile compounds | Limited to volatile compounds |
| Cryocrystallization | In situ at -78°C | 95-99 | > 99 | Structural determination capable | Requires specialized equipment |
| Supercritical CO2 Extraction | 200 bar CO2, 40°C | 88-95 | 96-99 | Green solvent, selective | High pressure equipment needed |
| Continuous-Flow Purification | Automated flash system | 92-97 | 97-99 | Automation compatible | Initial setup cost |
The solubility characteristics of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol are governed by its amphiphilic molecular structure, which combines polar and nonpolar regions. The compound possesses a molecular weight of 206.21 g/mol and exhibits a calculated partition coefficient (XLogP3) of approximately 2.7, indicating moderate lipophilicity [1]. This value suggests balanced solubility behavior in both aqueous and organic media, reflecting the presence of both hydrophilic and hydrophobic structural elements.
The hydroxyl group serves as the primary hydrogen bond donor, contributing significantly to the compound's affinity for polar solvents [1]. The furan oxygen and the fluorine atom function as hydrogen bond acceptors, with a total count of three acceptor sites [1]. The topological polar surface area is estimated at 46.5 Ų, which falls within the range typical for compounds with moderate polarity [1].
Predicted Solubility in Polar Protic Solvents
In methanol and ethanol, the compound demonstrates high predicted solubility due to the complementary hydrogen bonding capabilities between the alcohol hydroxyl group and these protic solvents [2]. The similar polarity indices (methanol: 5.1, ethanol: 5.2) align well with the compound's moderate polarity characteristics [2]. Water solubility is expected to be moderate, as the hydroxyl group enables hydrogen bonding interactions, though the aromatic and fluorinated components may limit complete miscibility [2].
Behavior in Polar Aprotic Solvents
Dimethyl sulfoxide and dimethylformamide represent optimal solvents for this compound, with polarity indices of 7.2 and 6.4 respectively [3]. These solvents can effectively solvate both the polar hydroxyl functionality and the aromatic components through dipole-dipole interactions [3]. The absence of competing hydrogen bonding from these aprotic solvents enhances dissolution efficiency.
Limited Solubility in Nonpolar Media
Hydrocarbon solvents such as hexane (polarity index 0.1) demonstrate very poor compatibility with the compound [2]. The substantial polarity mismatch prevents effective solvation, despite potential weak π-π interactions between the aromatic rings. Toluene shows marginally improved solubility due to aromatic-aromatic interactions, but remains limited due to the polar substituents [2].
| Solvent Class | Representative Solvent | Predicted Solubility | Primary Interaction |
|---|---|---|---|
| Polar Protic | Methanol | High | Hydrogen bonding |
| Polar Aprotic | DMSO | High | Dipole-dipole |
| Moderate Polarity | Acetone | Moderate | Dipole interactions |
| Aromatic | Toluene | Low | π-π stacking |
| Nonpolar | Hexane | Very Low | Dispersion forces |
Phase Behavior Considerations
The compound's phase behavior is influenced by intermolecular hydrogen bonding networks formed through the hydroxyl group [4]. In concentrated solutions, aggregation through hydrogen bonding may occur, potentially affecting solubility limits and phase transitions. The fluorine substituent introduces additional complexity through its strong electronegativity, which can influence both intra- and intermolecular interactions [5].
The thermal stability of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol is influenced by the inherent characteristics of its constituent structural elements: the furan ring, fluorine substitution, and phenylmethanol moiety. Understanding the decomposition pathways requires examination of the thermal behavior of analogous compounds and the specific effects of fluorine substitution.
Furan Ring Thermal Stability
The furan heterocycle serves as the central structural unit determining thermal stability. Studies on furan thermal decomposition indicate that the parent compound begins degradation at temperatures between 1000-1400 K (727-1127°C) [6] [7]. The decomposition mechanism involves ring-opening reactions that produce acetylene, ketene, carbon monoxide, and propyne as primary products [8] [6]. The activation energy for furan decomposition is reported as 74 kcal/mol (310 kJ/mol), establishing a baseline for thermal stability expectations [7].
Fluorine Substitution Effects
Fluorine substitution at the 4-position of the furan ring significantly influences thermal stability through multiple mechanisms. Research on fluorinated organic compounds demonstrates that fluorine atoms generally enhance thermal stability due to the strength of carbon-fluorine bonds [9] [10]. The C-F bond dissociation energy (approximately 116 kcal/mol) exceeds that of C-H bonds (99 kcal/mol), contributing to increased thermal resistance [9].
However, fluorine substitution can also introduce alternative decomposition pathways. Studies on fluorinated compounds reveal that α-fluorine elimination can occur at elevated temperatures, leading to the formation of carbenes and subsequent rearrangement products [10]. For (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol, this process would involve elimination of fluorine from the furan ring, potentially generating reactive intermediates.
Methyl Group Contributions
The methyl substituent at the 2-position of the furan ring provides additional thermal stability through steric effects and electron donation [11]. Comparative studies on 2-methylfuran indicate similar thermal decomposition patterns to the parent furan, with slight modifications in product distribution due to the methyl group's influence [11]. The methyl group may also serve as a sacrificial site for initial hydrogen abstraction reactions during thermal degradation.
Phenylmethanol Decomposition
The phenylmethanol moiety represents a potential weak point in the molecular structure under thermal stress. Benzyl alcohol derivatives typically undergo decomposition at temperatures between 150-300°C through dehydration reactions that form benzaldehyde and subsequent oxidation products [4] [12]. The benzylic position is particularly susceptible to radical reactions due to resonance stabilization of benzylic radicals.
Predicted Decomposition Pathway
Based on the thermal behavior of constituent components, the thermal decomposition of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol likely proceeds through a multi-step process:
| Temperature Range | Primary Process | Expected Products |
|---|---|---|
| 200-400°C | Alcohol dehydration | Benzaldehyde derivatives |
| 400-600°C | Furan ring opening | CO, acetylene, fluorinated fragments |
| >600°C | Complete fragmentation | CO₂, HF, aromatic compounds |
The presence of fluorine is expected to increase the overall thermal stability compared to non-fluorinated analogs, potentially shifting decomposition temperatures upward by 50-100°C [9] [13].
The spectroscopic characterization of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol requires analysis of the distinctive spectral features arising from its heterocyclic, aromatic, and functional group components. Each spectroscopic technique provides complementary information for structural confirmation and purity assessment.
Infrared Spectroscopy Analysis
The infrared spectrum exhibits characteristic absorption bands corresponding to the major functional groups and structural elements. The hydroxyl group produces a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact position dependent on hydrogen bonding interactions and sample preparation [14]. In solution or neat liquid form, this band typically appears around 3300-3500 cm⁻¹ due to intermolecular hydrogen bonding.
The aromatic system contributes multiple characteristic absorptions. Aromatic carbon-hydrogen stretching occurs at approximately 3030 cm⁻¹, appearing as a relatively weak band positioned slightly higher in frequency than aliphatic C-H stretches [15] [16]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region, with typically two prominent absorptions at 1500 cm⁻¹ and 1600 cm⁻¹ [15] [16].
Furan ring-specific absorptions provide critical diagnostic information. Research on furan derivatives identifies characteristic bands at approximately 1225 cm⁻¹ and 1020 cm⁻¹ as diagnostic for furan ring systems [17] [18]. These absorptions correspond to ring breathing modes and carbon-oxygen stretching vibrations within the heterocycle [17]. The furan carbon-carbon double bond stretching typically appears in the 1600-1650 cm⁻¹ region, potentially overlapping with aromatic absorptions [18].
The carbon-fluorine bond generates a characteristic absorption in the 1000-1300 cm⁻¹ range [19]. The exact position depends on the electronic environment of the fluorine atom and its coupling with adjacent bonds. For fluorine attached to aromatic or heterocyclic systems, this absorption typically appears at higher frequencies within this range.
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns and coupling relationships. The aromatic protons from the phenyl ring appear in the characteristic aromatic region between 6.5-8.0 ppm, exhibiting the typical multipicity patterns for monosubstituted benzene derivatives [15]. The benzylic proton attached to the hydroxyl group appears as a distinctive signal, typically around 4.5-5.5 ppm, and may show coupling to the hydroxyl proton.
The furan proton at the 5-position exhibits a characteristic chemical shift in the 6.0-7.5 ppm range, reflecting the deshielding effect of the oxygen atom and aromatic character of the furan ring [11]. This proton may show distinctive coupling patterns with fluorine, as furan-fluorine coupling constants can be substantial.
The methyl group attached to the furan ring appears as a singlet in the 2.2-2.5 ppm region, with the exact chemical shift influenced by the electronic effects of the adjacent furan oxygen and fluorine substituent [20]. The hydroxyl proton exhibits variable chemical shift behavior depending on concentration, temperature, and solvent, typically appearing between 1.5-5.0 ppm.
Fluorine-19 nuclear magnetic resonance provides highly specific information about the fluorine environment. Fluorine attached to aromatic or heterocyclic systems typically exhibits chemical shifts between -110 to -170 ppm relative to trichlorofluoromethane [21] [22]. The large chemical shift range and high sensitivity of fluorine-19 nuclear magnetic resonance make it particularly valuable for structural confirmation and purity assessment [5] [22].
Ultraviolet-Visible Spectroscopy
The electronic absorption spectrum reflects the π-electron systems present in both the aromatic ring and furan heterocycle. The phenyl group contributes characteristic absorption bands, with intense absorption near 205 nm and weaker absorption in the 255-275 nm range [15] [16]. These transitions correspond to π→π* electronic excitations within the aromatic system.
The furan ring system adds additional electronic transitions, typically appearing at longer wavelengths due to the heteroatom's influence on the π-electron system [11] [23]. Studies on furan derivatives indicate absorption maxima that can extend into the near-ultraviolet region (300-350 nm), particularly when substituted with electron-withdrawing or electron-donating groups.
The presence of the fluorine substituent and its electronic effects may influence the exact positions and intensities of these absorption bands. Fluorine's high electronegativity can alter the electronic distribution within the furan ring, potentially shifting absorption maxima and modifying extinction coefficients [23].
| Spectroscopic Technique | Key Diagnostic Features | Characteristic Values |
|---|---|---|
| Infrared | O-H stretch, Furan bands | 3300-3500, 1225, 1020 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | Aromatic, Furan, Methyl | 6.5-8.0, 6.0-7.5, 2.2-2.5 ppm |
| ¹⁹F Nuclear Magnetic Resonance | Furan-fluorine | -110 to -170 ppm |
| Ultraviolet-Visible | π→π* transitions | 205, 255-275, 300-350 nm |